1H-Pyrazolo[4,3-c]pyridin-3-amine
Overview
Description
1H-Pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with α,β-unsaturated ketones, followed by cyclization and dehydrogenation. Another approach involves the use of protection-group and N-alkylation reactions for N-1 and N-2 positions, tandem borylation and Suzuki–Miyaura cross-coupling reactions for C-3, Pd-catalyzed Buchwald–Hartwig amination for C-5, and selective metalation with TMPMgCl for C-7 .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions plays a crucial role in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrazolo[4,3-c]pyridine ring, often facilitated by reagents like halogens or alkylating agents.
Scientific Research Applications
1H-Pyrazolo[4,3-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: It has shown potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a different ring fusion pattern, leading to variations in its chemical and biological properties.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with distinct reactivity and applications.
3-Phenylpyrazolo[3,4-c]pyridine: Known for its antiproliferative activity and potential as an angiogenesis inhibitor.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGPZNSRUUOAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716958 | |
Record name | 1H-Pyrazolo[4,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-06-7 | |
Record name | 1H-Pyrazolo[4,3-c]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[4,3-c]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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